3-chloro-N,N-diethylquinoxalin-2-amine
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Overview
Description
3-chloro-N,N-diethylquinoxalin-2-amine is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of a chlorine atom at the third position and two ethyl groups attached to the nitrogen atom at the second position of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N,N-diethylquinoxalin-2-amine typically involves the reaction of 3-chloroquinoxaline with diethylamine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent, such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N,N-diethylquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydride.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
3-chloro-N,N-diethylquinoxalin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N,N-diethylquinoxalin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
3-chloroquinoxaline: Lacks the diethylamine group, making it less versatile in certain applications.
N,N-diethylquinoxalin-2-amine: Lacks the chlorine atom, which can affect its reactivity and biological activity.
Uniqueness
3-chloro-N,N-diethylquinoxalin-2-amine is unique due to the presence of both the chlorine atom and the diethylamine group, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14ClN3 |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
3-chloro-N,N-diethylquinoxalin-2-amine |
InChI |
InChI=1S/C12H14ClN3/c1-3-16(4-2)12-11(13)14-9-7-5-6-8-10(9)15-12/h5-8H,3-4H2,1-2H3 |
InChI Key |
VHDOQXXZKWJPJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
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